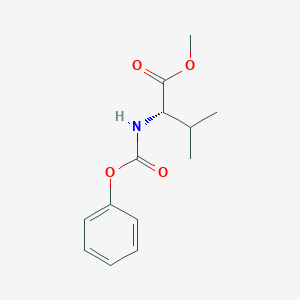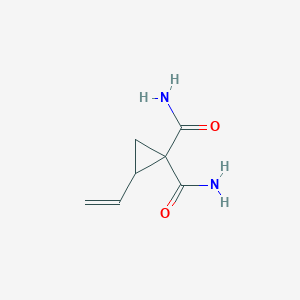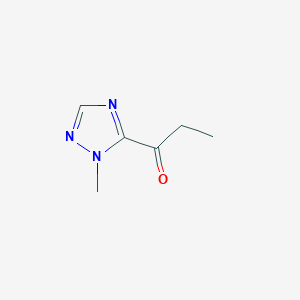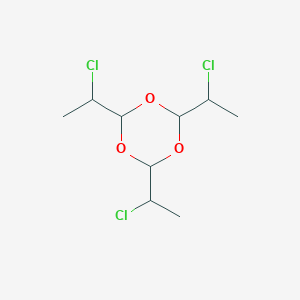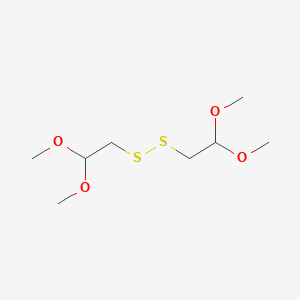
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole, also known as BCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.
科学的研究の応用
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. In agriculture, this compound has been used as a pesticide due to its insecticidal and antifungal properties. In material science, this compound has been used as a building block for the synthesis of different compounds with potential applications in electronics and optoelectronics (Zhang et al., 2019).
作用機序
The mechanism of action of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating different signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and inflammation (Li et al., 2017).
Biochemical and Physiological Effects
This compound has been shown to have different biochemical and physiological effects depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to have antioxidant and anti-inflammatory effects. At high concentrations, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain (Wang et al., 2018).
実験室実験の利点と制限
One of the advantages of using 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole in lab experiments is its high potency and specificity. This compound has been shown to have a higher potency and specificity compared to other compounds with similar structures. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on different cell types at high concentrations (Zhang et al., 2019).
将来の方向性
There are several future directions for the research on 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole. One of the directions is to explore the potential applications of this compound in medicine, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the potential use of this compound as a pesticide in agriculture. Additionally, the synthesis of new compounds based on this compound can be explored for potential applications in material science (Gao et al., 2017).
Conclusion
In conclusion, this compound is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods, and its mechanism of action is not fully understood. This compound has been shown to have different biochemical and physiological effects depending on the concentration and duration of exposure. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
合成法
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole can be synthesized using different methods. One of the most common methods involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting hydrazide with 4-bromoacetophenone. This method results in the formation of this compound with a yield of around 70% (Gao et al., 2017).
特性
IUPAC Name |
4-bromo-5-(2-chlorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXAEGIYDBVHIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




